molecular formula C12H15F3N4 B2457668 2-Cyclopropyl-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine CAS No. 1708370-58-4

2-Cyclopropyl-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine

Cat. No. B2457668
CAS RN: 1708370-58-4
M. Wt: 272.275
InChI Key: DSLSWDRANHRTBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropyl-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine, also known as CP-690,550, is a small molecule drug that has shown potential in treating autoimmune diseases. The compound was discovered by Pfizer and is currently undergoing clinical trials for the treatment of various autoimmune disorders such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Scientific Research Applications

Metabolic Studies

  • Metabolism and Pharmacokinetics: 2-Cyclopropyl-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine has been studied for its metabolism, excretion, and pharmacokinetics. For instance, in a study focusing on a dipeptidyl peptidase IV inhibitor (PF-00734200) which includes a similar pyrimidine structure, the major metabolic pathways involved hydroxylation at the pyrimidine ring, N-dealkylation, and amide hydrolysis. These metabolic pathways are crucial for understanding the drug's pharmacokinetic profile in different species (Sharma et al., 2012).

Synthesis and Antitumor Activity

  • Synthesis and Cytotoxic Activities: Novel diaryl ureas containing a 4-[(2-amino-6-trifluoromethyl)pyrimidine-4-yl]piperazine-1-yl group have been synthesized and evaluated for their cytotoxic activities against human cancer cell lines. Some of these compounds demonstrated significant inhibitory activities, highlighting their potential as anti-cancer agents (Zhao et al., 2013).

Pharmaceutical Research

  • Synthesis and Pharmacological Properties: A series of 4-piperazinopyrimidines have been synthesized and found to exhibit various pharmacological properties, including antiemetic, tranquilizing, and analgesic effects. These compounds, which include a piperazinopyrimidine structure, were selected for clinical investigations due to their powerful antiemetic activity (Mattioda et al., 1975).

Drug-DNA Interactions

  • DNA Interactions: Unfused aromatic systems containing terminal piperazino substituents, similar to 2-Cyclopropyl-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine, have been investigated for their interactions with DNA. Studies have shown that such compounds can bind to DNA either through intercalation or groove-binding, influencing their potential use in cancer therapy (Wilson et al., 1990).

Heterocyclic Chemistry

  • Synthesis of Heterocyclic Compounds: Research has been conducted on synthesizing various heterocyclic compounds using pyrimidine derivatives. These studies contribute to the development of novel chemical structures with potential applications in pharmaceuticals and material science (Ho & Suen, 2013).

properties

IUPAC Name

2-cyclopropyl-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N4/c13-12(14,15)9-7-10(19-5-3-16-4-6-19)18-11(17-9)8-1-2-8/h7-8,16H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSLSWDRANHRTBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=N2)N3CCNCC3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.